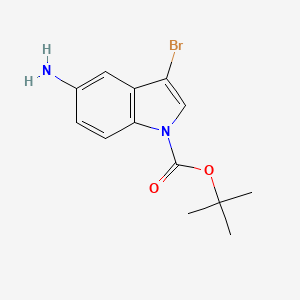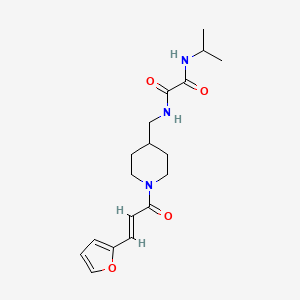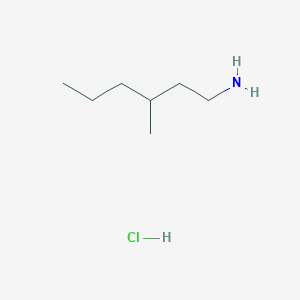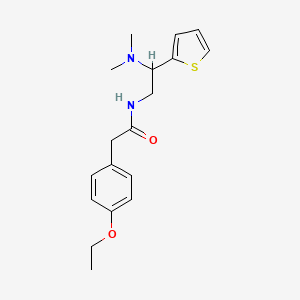
Nickel(2+) (1S)-N1,N2-dibenzylcyclohexane-1,2-diamine (1S,2S)-N1,N2-dibenzylcyclohexane-1,2-diamine dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like the one you mentioned typically belong to a class of compounds known as organometallic compounds, which contain at least one metal-carbon bond. They are often used as catalysts in various chemical reactions .
Molecular Structure Analysis
The molecular structure of such compounds can be quite complex, with the metal atom typically acting as a central atom bonded to various organic groups .Chemical Reactions Analysis
Organometallic compounds can participate in a wide variety of chemical reactions. They are often used as catalysts in reactions such as hydrogenation, polymerization, and various coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of organometallic compounds can vary greatly depending on the specific compounds involved. They can range from volatile liquids to solid crystals, and their reactivity can also vary widely .科学的研究の応用
Nickel Toxicity and Plant Growth
Research highlights the dual role of nickel (Ni) in the environment, showing both beneficial and toxic effects on plant growth. Low concentrations of Ni are essential for normal plant growth, influencing enzymatic activities, nitrogen metabolism, and iron uptake. However, increased Ni pollution, primarily from industrialization and the use of fertilizers, has led to toxic levels in the environment, adversely affecting seed germination, root and shoot growth, and biomass accumulation. Future research should focus on solutions to minimize Ni entry into ecosystems and explore Ni's roles further (Hassan et al., 2019).
Nickel and Environmental Biogeochemistry
Another study discusses Ni's bioavailability and adsorption in soil, its transfer to plants, and the accumulation in various tissues. Ni's narrow range between essential, beneficial, and toxic concentrations highlights the importance of monitoring Ni levels in the environment. The study suggests examining Ni's behavior under different abiotic stresses, like salinity and drought, to understand its role as an essential or toxic element better (Ameen et al., 2019).
Neurochemical and Behavioral Alterations by Nickel
Investigations into Ni exposure reveal its potential to alter dopamine release and inhibit glutamate NMDA receptors, among other neurochemical effects. These alterations can lead to changes in motor activity, learning, memory, anxiety, and depressive-like symptoms in rodents. Further research is required to correlate Ni concentration in biological fluids with specific symptoms or deficits, offering insights into Ni's neurotoxic potential and underlying mechanisms (Martínez-Martínez et al., 2019).
Nickel Carcinogenesis and Cell Cycle Dysregulation
The carcinogenic effects of Ni, including cell cycle dysregulation, have been a significant concern. Ni exposure can induce cell cycle arrest in different phases, affecting various cellular processes and pathways. Understanding these mechanisms is crucial for developing preventive and treatment strategies against Ni-related carcinogenicity and toxicology (Guo et al., 2020).
Nickel Remediation Using Biochar
Research into Ni contamination in soil and water highlights biochar's potential as a remediation material. Biochar can immobilize Ni through several mechanisms, offering a sustainable approach to mitigating Ni's environmental impact. The efficiency of Ni removal is enhanced with functionalized biochars, suggesting avenues for future research and application in environmental management (El-Naggar et al., 2021).
作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
941321-22-8 |
|---|---|
分子式 |
C40H52Br2N4Ni |
分子量 |
807.385 |
IUPAC名 |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;(2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;nickel(2+);dibromide |
InChI |
InChI=1S/2C20H26N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-22H,7-8,13-16H2;2*1H;/q;;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
InChIキー |
CENTUDXPINUWKT-BATKXJOTSA-L |
SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.[Ni+2].[Br-].[Br-] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(Pyridin-2-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B2502855.png)




![ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B2502863.png)
![1-Cyclopropyl-3-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B2502866.png)
![2,5-dichloro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide](/img/structure/B2502868.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2502870.png)

